(R)-(+)-N-allyl-alpha-methylbenzylamine
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Overview
Description
®-(+)-N-allyl-alpha-methylbenzylamine is a chiral amine compound with a specific three-dimensional arrangement. This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a methyl group attached to the alpha carbon of the benzylamine structure. The ®-configuration indicates that the compound is the right-handed enantiomer, which can have different biological and chemical properties compared to its left-handed counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-allyl-alpha-methylbenzylamine can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding imine precursor using chiral catalysts. For example, the reduction of N-allyl-alpha-methylbenzylimine with a chiral borane reagent can yield the desired ®-enantiomer. Another method involves the use of chiral auxiliaries or ligands in the reduction process to achieve enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-N-allyl-alpha-methylbenzylamine may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, to achieve high enantioselectivity and yield. The reaction conditions typically include controlled temperature and pressure to optimize the conversion and selectivity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-allyl-alpha-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
®-(+)-N-allyl-alpha-methylbenzylamine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-substrate interactions and chiral recognition.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of ®-(+)-N-allyl-alpha-methylbenzylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-N-allyl-alpha-methylbenzylamine: The left-handed enantiomer with different biological properties.
N-allylbenzylamine: Lacks the methyl group on the alpha carbon.
N-methylbenzylamine: Lacks the allyl group on the nitrogen atom.
Uniqueness
®-(+)-N-allyl-alpha-methylbenzylamine is unique due to its specific chiral configuration and the presence of both allyl and methyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]prop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNXWCWCESEPFK-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126275-19-2 |
Source
|
Record name | (R)-(+)-N-allyl-α-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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